molecular formula C12H14O B8380387 4-Allyl-3,5-dimethyl-benzaldehyde

4-Allyl-3,5-dimethyl-benzaldehyde

Cat. No.: B8380387
M. Wt: 174.24 g/mol
InChI Key: RAHDPCQINNHHQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Allyl-3,5-dimethyl-benzaldehyde is an aromatic aldehyde characterized by an allyl group at the para position (C4) and methyl groups at the meta positions (C3 and C5). This substitution pattern confers unique physicochemical properties, such as increased lipophilicity compared to simpler benzaldehyde derivatives. The allyl group may enable further functionalization via reactions like Claisen rearrangement, making it valuable in organic synthesis .

Properties

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

3,5-dimethyl-4-prop-2-enylbenzaldehyde

InChI

InChI=1S/C12H14O/c1-4-5-12-9(2)6-11(8-13)7-10(12)3/h4,6-8H,1,5H2,2-3H3

InChI Key

RAHDPCQINNHHQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1CC=C)C)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural differences among benzaldehyde derivatives lie in their substituents, which dictate reactivity and applications:

Compound Molecular Formula Substituents Key Functional Groups
4-Allyl-3,5-dimethyl-benzaldehyde C₁₂H₁₄O Allyl (C4), Methyl (C3, C5) Aldehyde, Alkyl groups
Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde) C₉H₁₀O₄ Hydroxy (C4), Methoxy (C3, C5) Aldehyde, Methoxy, Phenolic -OH
4-Hydroxybenzaldehyde C₇H₆O₂ Hydroxy (C4) Aldehyde, Phenolic -OH
4-Allyloxy-3,5-dibromo-benzaldehyde C₁₀H₈Br₂O₂ Allyloxy (C4), Bromo (C3, C5) Aldehyde, Bromine, Ether

Notes:

  • Electron Effects : The allyl and methyl groups in this compound are electron-donating, enhancing the aldehyde's stability compared to electron-withdrawing groups (e.g., bromo in 4-allyloxy-3,5-dibromo-benzaldehyde) .

Physicochemical Properties

Property This compound Syringaldehyde 4-Hydroxybenzaldehyde
Molecular Weight ~174.24 g/mol 182.2 g/mol 122.12 g/mol
Solubility Likely soluble in organic solvents (e.g., DMSO, acetone) Soluble in DMSO, methanol, chloroform Polar solvents (water, ethanol)
Boiling Point Not reported 465.7 K (192.5°C) 246°C (literature)
Key Applications Synthetic intermediate, potential pharmacological precursor Antioxidant, radioprotective agent Antimicrobial, flavoring agent

Notes:

  • Syringaldehyde’s antioxidant activity stems from its phenolic -OH and methoxy groups, which scavenge free radicals . In contrast, this compound’s lack of polar groups may limit such bioactivity but enhance membrane permeability in drug design.

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